molecular formula C14H26N2O3 B2854251 tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate CAS No. 1349717-56-1

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate

Cat. No.: B2854251
CAS No.: 1349717-56-1
M. Wt: 270.373
InChI Key: BOTMINKNJFEMCS-XYPYZODXSA-N
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Description

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, an oxetane ring, and a cyclohexylcarbamate moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the tert-butyl and cyclohexylcarbamate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process. These methods allow for better control over reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce cyclohexylcarbamate derivatives.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The oxetane ring and cyclohexylcarbamate moiety play crucial roles in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate
  • tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-4-10(5-7-11)15-12-8-18-9-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTMINKNJFEMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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